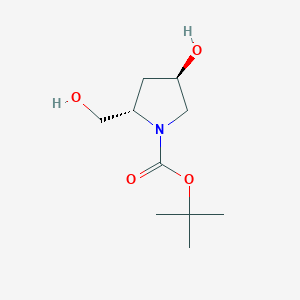

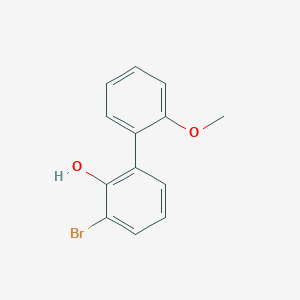

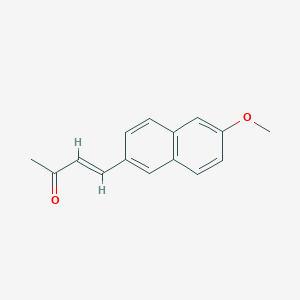

![molecular formula C15H25KO6 B117407 Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate CAS No. 143239-19-4](/img/structure/B117407.png)

Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, commonly known as KD-025, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and survival.

Wirkmechanismus

KD-025 works by selectively inhibiting the activity of Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which is a key regulator of actin cytoskeleton dynamics and cell migration. By inhibiting Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, KD-025 reduces the contractility of cells and prevents their migration, proliferation, and survival. This mechanism of action has been extensively studied and validated in preclinical models.

Biochemische Und Physiologische Effekte

KD-025 has several biochemical and physiological effects that have been studied in preclinical models. It reduces the activation of hepatic stellate cells, which are responsible for the development of liver fibrosis. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, KD-025 inhibits the growth and metastasis of cancer cells by reducing their migration and invasion.

Vorteile Und Einschränkungen Für Laborexperimente

KD-025 has several advantages for lab experiments, including its high potency and selectivity for Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which allows for precise modulation of the target pathway. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the study of KD-025. One potential area of research is the development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability. Another area of research is the identification of new disease indications for KD-025, such as autoimmune diseases or neurodegenerative disorders. Additionally, further studies are needed to better understand the long-term safety and efficacy of KD-025 in humans.

Synthesemethoden

KD-025 can be synthesized using a multi-step process involving the reaction of several chemical intermediates. The synthesis method has been optimized and improved over time to increase the yield and purity of the final product. However, the details of the synthesis method are beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

KD-025 has been extensively studied for its potential therapeutic applications in various disease conditions, including fibrosis, inflammation, and cancer. In preclinical studies, KD-025 has shown promising results in reducing fibrosis in multiple organs, including the liver, lung, and kidney. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, KD-025 has been shown to have anti-cancer effects by inhibiting the growth and metastasis of cancer cells.

Eigenschaften

CAS-Nummer |

143239-19-4 |

|---|---|

Produktname |

Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |

Molekularformel |

C15H25KO6 |

Molekulargewicht |

340.45 g/mol |

IUPAC-Name |

potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |

InChI |

InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |

InChI-Schlüssel |

VZTXSZYXOOGWAN-UHFFFAOYSA-M |

Isomerische SMILES |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

SMILES |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

Kanonische SMILES |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

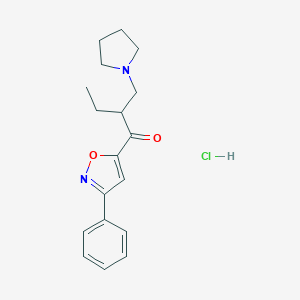

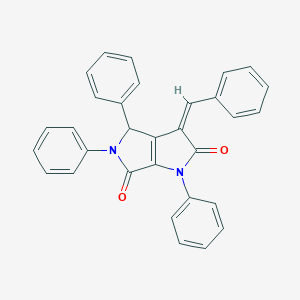

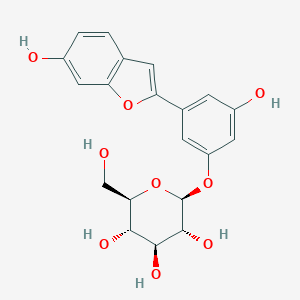

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)

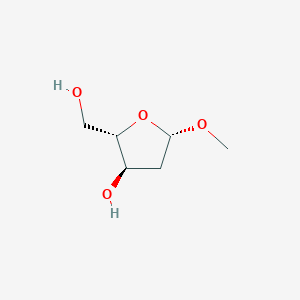

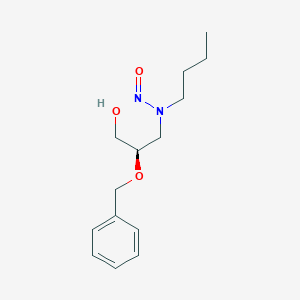

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

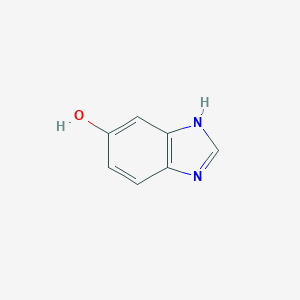

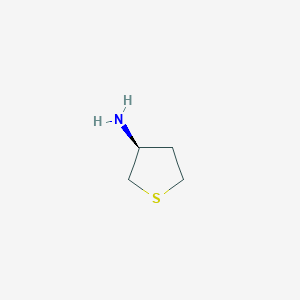

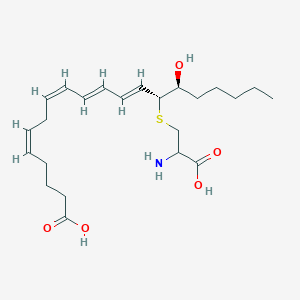

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)